Silibinin

Solubility Flavonolignan Analytical Chemistry

Choose purified Silibinin over crude silymarin for reproducible research. Its defined diastereomer ratio (silybin A & B) ensures consistent CYP2C9 inhibition (IC50: 18 μM vs. 8.2 μM), critical for DDI studies. Essential as a starting material for novel anticancer derivatives (123-fold potency increase reported) and as a model compound for bioavailability enhancement. Use as an analytical reference standard to validate Structure-Activity Relationships (SAR) and ensure mechanistic precision.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
CAS No. 36804-17-8
Cat. No. B3028870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilibinin
CAS36804-17-8
Synonyms2,3 Dehydrosilybin
2,3-dehydrosilybin
Alepa forte
Alepa-forte
Ardeyhepan
Cefasilymarin
durasilymarin
Hepa loges
Hepa Merz Sil
hepa-loges
Hepa-Merz Sil
HepaBesch
Hepar Pasc
Hepar-Pasc
Heparsyx
Heplant
Lagosa
legalon forte
silibin
silibinin
Silibinin A
Silibinin B
silybin
silybin A
silybin B
silybinin
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
InChIKeySEBFKMXJBCUCAI-HKTJVKLFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silibinin (CAS 36804-17-8) Product Information and Procurement Considerations for Scientific Research


Silibinin (CAS 36804-17-8), also known as silybin, is the major bioactive flavonolignan constituent of silymarin, a standardized extract derived from the seeds of the milk thistle plant (Silybum marianum) [1]. It accounts for approximately 50–70% of the silymarin complex and exists as a 1:1 mixture of two diastereoisomers, silybin A and silybin B [2]. Silibinin is characterized by its poor aqueous solubility, which significantly impacts its bioavailability and therapeutic application [3]. Its primary pharmacological activities are centered on hepatoprotection, antioxidant effects, and anticancer properties, making it a critical reference standard and investigational compound in natural product research, toxicology, and oncology [4].

Why Generic Substitution Fails: Key Analytical and Biological Distinctions of Silibinin vs. Silymarin and Congeners


Generic substitution with silymarin extract or other flavonolignan congeners is scientifically unsound due to significant, quantifiable differences in solubility, metabolic stability, and target-specific activity. Silibinin, while the major component of silymarin, exhibits distinct biopharmaceutical and pharmacological properties compared to the complex mixture and to its individual isomers (e.g., silychristin, silydianin) [1]. These differences are not merely compositional but translate into markedly different performance in key assays, including hepatoprotection, cytochrome P450 inhibition, and antiproliferative activity in cancer models [2][3]. Therefore, for applications requiring precise mechanistic insight, reproducible dosing, or specific target engagement, the use of purified silibinin is a non-negotiable requirement over the use of the crude extract or a related congener [4].

Quantitative Differentiation of Silibinin (CAS 36804-17-8): A Comparative Evidence Guide for Scientific Selection


Aqueous Solubility Comparison of Silibinin with Flavonolignan Congeners Silydianin and Silychristin

The aqueous solubility of silibinin is significantly lower than that of the closely related flavonolignan congeners silydianin and silychristin, a key factor influencing its dissolution rate-limited absorption and formulation requirements [1]. In pH 9.9 buffer, the solubility of silibinin (SB) was 31.41±1.86 μg/mL, compared to 91.08±22.71 μg/mL for silydianin (SD) and 187.89±12.75 μg/mL for silychristin (SC) [2]. In pH 8 buffer, silibinin's solubility was 190.53±6.63 μg/mL, versus 440.83±3.13 μg/mL for silydianin and 821.68±48.80 μg/mL for silychristin [2].

Solubility Flavonolignan Analytical Chemistry Bioavailability

Comparative Hepatoprotective Activity of Silibinin, Silychristin, and Silydianin in Primary Human Hepatocytes

In a head-to-head comparison using primary cultures of human hepatocytes challenged with model toxins (allyl alcohol and carbon tetrachloride), silibinin demonstrated a specific, though not the most potent, cytoprotective profile [1]. While all main flavonolignans showed concentration-dependent cytoprotection, silymarin extract, silychristin, and silydianin were non-cytotoxic at 10-100 μM, whereas silybin and isosilybin exhibited cytotoxicity at higher concentrations and longer incubation times [1]. The best overall protection was achieved by silydianin and silychristin, followed by silymarin, with silybin and isosilybin being less effective [1].

Hepatoprotection Cytotoxicity Flavonolignan Toxicology

Silibinin and Its Diastereomers Silybin A and B Exhibit Differential Inhibition of CYP2C9, a Key Drug-Metabolizing Enzyme

Silibinin, a 1:1 mixture of silybin A and silybin B, and its constituent diastereomers display distinct inhibitory potencies toward the major drug-metabolizing enzyme CYP2C9, with implications for drug-drug interaction studies [1]. In human liver microsomes (HLMs), silybin B was the most potent inhibitor (IC50 = 8.2 μM), followed by silybin A (IC50 = 18 μM), isosilybin B (IC50 = 74 μM), and isosilybin A (IC50 > 100 μM) [1].

Drug Metabolism CYP2C9 Pharmacokinetics Diastereomer Enzyme Inhibition

Enhanced Antiproliferative Potency of 7-O-Alkyl Silibinin Derivatives Versus Parent Silibinin in Prostate Cancer Cells

Chemical modification of silibinin at the 7-OH position yields derivatives with dramatically enhanced antiproliferative potency against prostate cancer cell lines, establishing the parent compound as a critical scaffold for medicinal chemistry optimization [1]. In a direct comparison using the WST-1 cell proliferation assay, 7-O-methylsilibinin (compound 2) and 7-O-ethylsilibinin (compound 3) demonstrated 98- and 123-fold enhanced potency, respectively, against the LNCaP human androgen-dependent prostate cancer cell line when compared to unmodified silibinin [1].

Prostate Cancer Antiproliferative Silibinin Derivative Drug Development Structure-Activity Relationship

Recommended Research and Industrial Applications for Silibinin (CAS 36804-17-8) Based on Quantitative Evidence


As a Critical Reference Standard and Precursor for the Synthesis of Potent Anticancer Derivatives

Based on evidence that 7-O-alkyl derivatives of silibinin can achieve up to a 123-fold increase in antiproliferative potency against prostate cancer cells, silibinin is an indispensable starting material for medicinal chemistry programs focused on developing novel anticancer agents [1]. Researchers should procure high-purity silibinin as both a synthetic precursor and an analytical reference standard to accurately assess the relative potency and structure-activity relationships (SAR) of newly synthesized derivatives [1].

For Precise In Vitro CYP2C9 Drug-Drug Interaction (DDI) Studies

The quantifiable difference in CYP2C9 inhibition between silibinin's component diastereomers (silybin A IC50 = 18 μM vs. silybin B IC50 = 8.2 μM) makes purified silibinin a superior and more reproducible tool for DDI studies compared to crude silymarin [2]. Its use allows for the establishment of a defined baseline for CYP2C9 inhibition, which is critical for investigating potential interactions with co-administered drugs metabolized by this enzyme, such as warfarin [2].

As a Component in Bioavailability and Formulation Development Research

The well-characterized, extremely low aqueous solubility of silibinin (31.41±1.86 μg/mL at pH 9.9) positions it as an ideal model compound for studying and overcoming dissolution rate-limited absorption [3]. Procurement of silibinin is essential for developing and validating novel drug delivery systems (e.g., SMEDDS, nanoparticles, phospholipid complexes) aimed at enhancing the oral bioavailability of poorly soluble phytochemicals [3][4].

For Specific Hepatoprotection Studies Requiring a Defined, Single-Entity Compound

While silychristin and silydianin showed superior hepatoprotection in primary human hepatocyte models, silibinin's distinct activity profile—including its observed cytotoxicity at higher concentrations—makes it a necessary tool for dissecting the specific molecular mechanisms of action among flavonolignans [5]. Its use is warranted in studies where the aim is to understand the contribution of the major silymarin component to both protective and potentially adverse cellular effects, rather than to achieve maximal cytoprotection [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silibinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.